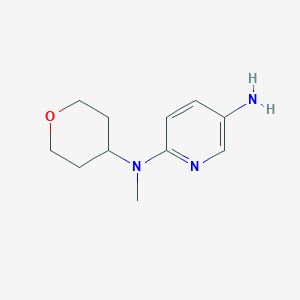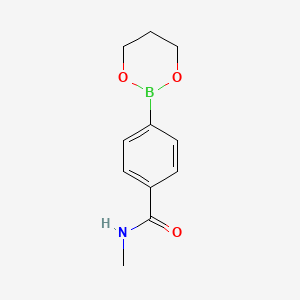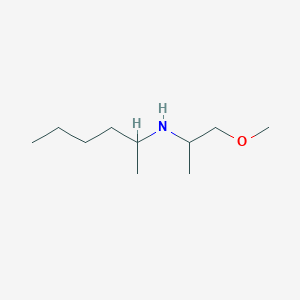
2-Fluoro-5-iodo-4-methylpyridine
Overview
Description
2-Fluoro-4-methylpyridine, also known as 2-fluoro-4-picoline, is a chemical compound . It is used in various chemical reactions due to its unique properties.
Synthesis Analysis
The synthesis of 2-Fluoro-4-methylpyridine can be prepared based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization . More detailed information about the synthesis process can be found in the literature .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methylpyridine has been studied using various spectroscopic techniques . The geometrical optimization along with spectroscopic survey and electronic scrutiny of 2-Fluoro-4-iodo-5-methylpyridine were carried out by exercising Density-functional theory .
Chemical Reactions Analysis
The chemical reactivity of 2-Fluoro-4-methylpyridine has been investigated in several studies . For instance, the intramolecular hydrogen bonding interaction of the compound was investigated by means of the Natural Bond Orbital analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-methylpyridine have been analyzed in several studies . For instance, the Highest Occupied Molecular Orbital & Lowest Unoccupied Molecular Orbital energies, Mulliken charges, and Non-Linear Optic properties were procured in dissimilar liquids to analyze the solvent influence .
Scientific Research Applications
Electronic and Spectroscopic Analysis
2-Fluoro-5-iodo-4-methylpyridine has been explored for its geometric, electronic, and spectroscopic properties using Density-functional theory (DFT). Studies have investigated its intramolecular interactions, electronic structure including HOMO & LUMO energies, and non-linear optical properties. These analyses are crucial for understanding the compound's reactivity and potential applications in material science and molecular electronics. Additionally, the compound's molecular docking studies indicate its potential as a drug candidate, showing interactions with target proteins which is vital for drug discovery processes (Selvakumari, Venkataraju, Muthu, Sangeetha, & Rajesh, 2022).
Synthesis and Functionalization
The efficient functionalization of this compound through processes such as chlorination, hydrolysis, and methanesulfonylation highlights its versatility in organic synthesis. This process facilitates the preparation of novel alkylating agents, contributing to the synthesis of cognition-enhancing drug candidates. This showcases the compound's utility in synthesizing complex molecules for pharmaceutical applications (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).
Chemical Modification and Utility
Research on the modification of pyridines, including this compound, demonstrates its potential for creating diverse molecular structures. These studies explore halogen/halogen displacement reactions, enabling the synthesis of various pyridine derivatives. Such chemical transformations are fundamental in developing new materials and chemicals with potential applications ranging from agriculture to medicinal chemistry (Schlosser & Cottet, 2002).
Photophysical Properties
Investigations into the photophysical properties of complexes derived from this compound reveal their potential as blue phosphorescent materials. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The ability to tune the emission properties through structural modification of the pyridine ligands opens up avenues for the development of advanced optical materials (Xu, Zhou, Wang, & Yu, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-5-iodo-4-methylpyridine is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption , which suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of different solvents . Additionally, safety precautions must be taken when handling the compound, as it may pose certain hazards .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-iodo-4-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a p38α mitogen-activated protein kinase inhibitor . This enzyme is involved in the regulation of pro-inflammatory cytokines, making this compound a potential candidate for anti-inflammatory therapies. The compound’s interactions with biomolecules are primarily through binding to active sites, leading to inhibition or modulation of enzyme activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt bacterial cell walls and inhibit fungal cell membrane growth . These effects are crucial for its potential use as an antimicrobial agent. Additionally, its impact on cell signaling pathways can lead to changes in gene expression, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating enzymes, leading to changes in gene expression. For instance, its role as a p38α mitogen-activated protein kinase inhibitor involves binding to the enzyme’s active site, preventing its activity and thereby reducing the production of pro-inflammatory cytokines . This inhibition can have downstream effects on various cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has shown potential therapeutic effects, such as anti-inflammatory and antimicrobial properties . At higher doses, toxic or adverse effects may occur. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its therapeutic potential.
Properties
IUPAC Name |
2-fluoro-5-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSVFCIENPUKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657721 | |
| Record name | 2-Fluoro-5-iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184913-75-4 | |
| Record name | 2-Fluoro-5-iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Carbamoylamino)ethyl]benzoic acid](/img/structure/B1461624.png)


![(Hexan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461629.png)










